molecular formula C4H11ClN2OS B2923562 N-(Methylsulfonimidoyl)prop-2-en-1-amine;hydrochloride CAS No. 2408958-45-0

N-(Methylsulfonimidoyl)prop-2-en-1-amine;hydrochloride

Cat. No. B2923562
M. Wt: 170.66
InChI Key: CWHZQMFNLCRQAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Methylsulfonimidoyl)prop-2-en-1-amine;hydrochloride, commonly known as MSMP, is a chemical compound used in scientific research. This compound is a derivative of sulfa drugs and is used to study the physiological and biochemical effects of certain molecules on the human body.

Scientific Research Applications

Nanofiltration Membrane Development

Research has explored the synthesis of novel sulfonated aromatic diamine monomers used in developing thin-film composite (TFC) nanofiltration (NF) membranes. These membranes show promise in the treatment of dye solutions, significantly improving water flux and surface hydrophilicity without compromising dye rejection. The introduction of sulfonic acid groups plays a critical role in water permeation and dye rejection during TFC NF separation processes (Liu et al., 2012).

Potassium Channel Blocking Activity

A study on the synthesis of (4-methanesulfonamidophenoxy)propanolamines revealed their potential as class III antiarrhythmic agents. These compounds showed enhanced ability to block the channel conducting the delayed rectified potassium current, indicating potential applications in cardiac action potential duration management (Connors et al., 1991).

Metabolic Activation of Carcinogenic Compounds

Human liver sulfotransferases (STs) can metabolically activate several N-hydroxy derivatives of carcinogenic arylamines and heterocyclic amines. This process plays a significant role in determining individual susceptibility to environmental and dietary carcinogens, suggesting implications for understanding cancer risks (Chou et al., 1995).

Development of Magnetic Nanocatalysts

Research on 2-aminoethanesulfonic acid immobilized on functionalized Fe3O4@WO3 has led to the creation of efficient magnetic nanocatalysts for synthesizing 1-substituted-1H-1,2,3,4-tetrazoles. This advancement offers a greener, rapid synthesis approach with significant environmental benefits (Ghasemzadeh & Akhlaghinia, 2017).

Sulfobetaine Copolymers for Biomedical Applications

Polysulfobetaines have emerged as a promising field due to their antifouling properties and hemocompatibility. Novel synthetic approaches have enabled the production of sulfobetaine copolymers with hydrophobic components, enhancing their applicability in various biomedical contexts (Woodfield et al., 2014).

Biocatalysis in Drug Metabolism

The application of biocatalysis in drug metabolism has been demonstrated in studies involving LY451395, a biaryl-bis-sulfonamide AMPA receptor potentiator. Utilizing microbial-based systems like Actinoplanes missouriensis, researchers produced mammalian metabolites in significant quantities, aiding in the structural characterization of these metabolites (Zmijewski et al., 2006).

properties

IUPAC Name

N-(methylsulfonimidoyl)prop-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2OS.ClH/c1-3-4-6-8(2,5)7;/h3H,1,4H2,2H3,(H2,5,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHZQMFNLCRQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)NCC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Methylsulfonimidoyl)prop-2-en-1-amine;hydrochloride

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